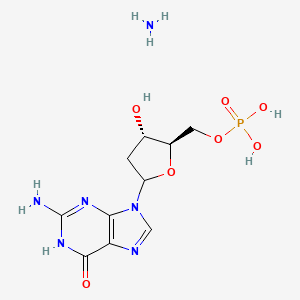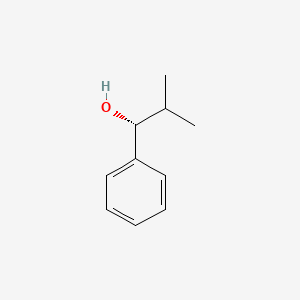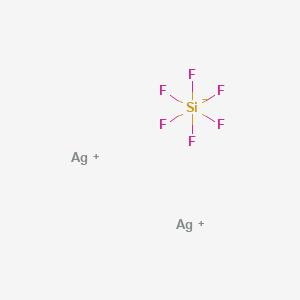
Perimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Perimycin, also known as aminomycin and fungimycin, is a polyene antibiotic produced by Streptomyces coelicolor var. aminophilus . It exhibits antifungal properties .
Synthesis Analysis
Perimycin is obtained by the microbiological synthesis route using Streptomyces coelicolor var. aminophilus . The structure and the physicochemical and biomedical properties of perimycin have been studied in detail .Molecular Structure Analysis
Perimycin is a heptaene macrolide antibiotic . It consists of a polyketide core with a perosamine sugar moiety . The variations occur at the end of the core opposite the perosamine moiety .Chemical Reactions Analysis
Perimycin is soluble in dimethyl sulfoxide, dimethylformamide, and lower fatty acids; it is soluble in methanol when hot and in the presence of water in lower aliphatic alcohols, pyridine, tetrahydrofuran, acetone, and dioxane and is insoluble in water, petroleum ether, ethyl acetate, and benzene .Physical And Chemical Properties Analysis
Perimycin is an amorphous, golden-yellow solid . It has a molar mass of 1097.33 g/mol . It is soluble in various solvents but insoluble in water, petroleum ether, ethyl acetate, and benzene .Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Perimycin involves the condensation of two molecules of 3-amino-5-hydroxybenzoic acid followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "3-amino-5-hydroxybenzoic acid", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrate", "Sodium carbonate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Conversion of 3-amino-5-hydroxybenzoic acid to diazonium salt using sodium nitrite and hydrochloric acid.", "Step 2: Treatment of the diazonium salt with sodium hydroxide to form the corresponding phenol.", "Step 3: Condensation of two molecules of the phenol using sulfuric acid as a catalyst to form a dimer.", "Step 4: Cyclization of the dimer using sodium nitrate and sulfuric acid to form the final product.", "Step 5: Oxidation of the final product using hydrogen peroxide and sodium carbonate to obtain Perimycin." ] } | |
CAS RN |
11016-07-2 |
Product Name |
Perimycin |
Molecular Formula |
C59H88N2O17 |
Molecular Weight |
1097.34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)



